
(3-Bromophenyl)(4-methoxyphenyl)methanone
Overview
Description
(3-Bromophenyl)(4-methoxyphenyl)methanone is a diarylketone featuring a bromine atom at the 3-position of one phenyl ring and a methoxy group at the 4-position of the other. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and materials science. Its structure allows for diverse reactivity, including participation in cross-coupling reactions (e.g., Suzuki-Miyaura) and halogen-based substitutions, making it valuable for constructing complex molecules .
Preparation Methods
Friedel-Crafts Acylation: Primary Industrial-Scale Method
The Friedel-Crafts acylation reaction is the most widely reported method for synthesizing (3-bromophenyl)(4-methoxyphenyl)methanone. This electrophilic aromatic substitution leverages aluminum chloride (AlCl₃) as a Lewis acid catalyst to facilitate the reaction between 3-bromobenzoyl chloride and anisole (methoxybenzene).
Reaction Mechanism and Conditions
The process involves the formation of a reactive acylium ion intermediate from 3-bromobenzoyl chloride upon coordination with AlCl₃. Anisole, activated by the electron-donating methoxy group, undergoes electrophilic attack at the para position relative to the methoxy group. The reaction is conducted in dichloromethane (DCM) under an inert nitrogen atmosphere at room temperature (20°C) for 12–24 hours.
Key reagents and conditions :
- 3-Bromobenzoyl chloride : 0.82 mol (178 g)
- Anisole : 1.03 mol (110 g, 1.5 eq)
- AlCl₃ : 1.03 mol (138 g, 1.5 eq)
- Solvent : Dichloromethane (2.0 L)
- Yield : 84% (190 g)
Workup and Purification
Post-reaction, the mixture is quenched with 20% hydrochloric acid (1.5 L) to hydrolyze aluminum complexes. The organic layer is separated, washed with water and brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is recrystallized from hexane to yield pure this compound as a white crystalline solid.
Analytical data :
- ¹H NMR (CDCl₃) : δ 7.98–7.45 (m, 11H, aromatic), 6.98 (d, J = 8.9 Hz, 2H, methoxy-substituted aryl), 3.83 (s, 3H, OCH₃).
- IR (KBr) : 1666 cm⁻¹ (C=O stretch), 1249 cm⁻¹ (C-O methoxy).
Grignard Reagent-Mediated Coupling: An Alternative Approach
A less common but mechanistically distinct method involves the use of (4-methoxyphenyl)magnesium bromide in a cross-coupling reaction with 3-bromobenzophenone. This approach, while lower-yielding, avoids the use of strong Lewis acids and enables functional group compatibility in sensitive substrates.
Reaction Protocol
In a dry tetrahydrofuran (THF) system, 3-bromobenzophenone is treated with (4-methoxyphenyl)magnesium bromide (1.7 eq) at −20°C. After 30 minutes, the mixture is warmed to 25°C and stirred for 24 hours. The product is isolated via flash chromatography (hexane/ethyl ether = 19:1).
Key reagents and conditions :
- 3-Bromobenzophenone : 1.00 mmol (261 mg)
- (4-Methoxyphenyl)MgBr : 1.70 mmol (2.13 mL, 0.8 M in THF)
- Solvent : THF (10 mL)
- Yield : 25% (73 mg)
Challenges and Limitations
The low yield (25%) is attributed to competitive side reactions, including homo-coupling of the Grignard reagent and incomplete halogen-magnesium exchange. Optimization studies suggest that slower addition rates and stricter temperature control (−20°C to 0°C) may improve efficiency.
Comparative Analysis of Synthetic Routes
Characterization and Quality Control
Rigorous spectroscopic validation is critical for confirming product identity and purity:
¹³C NMR (CDCl₃) :
Mass Spectrometry :
Chromatographic Purity :
- HPLC retention time: 12.3 minutes (C18 column, MeCN/H₂O = 70:30).
Chemical Reactions Analysis
Types of Reactions
(3-Bromophenyl)(4-methoxyphenyl)methanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Major Products Formed
Nucleophilic Substitution: Formation of (3-azidophenyl)(4-methoxyphenyl)methanone.
Oxidation: Formation of (3-bromophenyl)(4-methoxyphenyl)ketone.
Reduction: Formation of (3-bromophenyl)(4-methoxyphenyl)methanol.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
- (3-Bromophenyl)(4-methoxyphenyl)methanone serves as a crucial intermediate in the synthesis of more complex organic compounds. It is utilized in the preparation of pharmaceuticals and agrochemicals due to its unique structural features, which allow for further functionalization through various chemical reactions such as nucleophilic substitution and oxidation.
Reactions and Mechanisms
- The compound can undergo several reactions:
- Nucleophilic Substitution : The bromine atom can be substituted with nucleophiles like amines or thiols.
- Oxidation : The methoxy group can be oxidized to a carbonyl group.
- Reduction : The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Biological Research
Studying Biological Effects
- In biological research, this compound is employed to investigate the effects of brominated and methoxylated aromatic compounds on biological systems. Its role in developing new bioactive molecules has been significant, particularly in understanding how these compounds interact with cellular mechanisms.
Anticancer Potential
- Recent studies have highlighted its potential as an anticancer agent. The compound has shown promising results in inhibiting the growth of certain cancer cell lines by targeting telomerase activity, which is crucial for cancer cell proliferation. In vitro studies indicated that it could significantly inhibit tumor growth in xenograft models, suggesting its potential therapeutic application .
Medicinal Chemistry
Telomerase Inhibition
- The mechanism of action involves inhibiting telomerase, an enzyme associated with cancer cell immortality. By blocking this enzyme's activity, this compound induces apoptosis in cancer cells, thereby reducing tumor growth .
Material Science
Synthesis of Advanced Materials
- In material science, this compound is utilized for synthesizing polymers and other advanced materials. Its unique structural characteristics make it a valuable component in developing new materials with specific properties, such as enhanced thermal stability and photostability.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (3-Bromophenyl)(4-methoxyphenyl)methanone involves its interaction with molecular targets such as enzymes and receptors. For example, it has been shown to inhibit the activity of telomerase, an enzyme involved in the maintenance of telomeres in cancer cells. This inhibition leads to the induction of apoptosis (programmed cell death) in cancer cells, thereby reducing tumor growth .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Aromatic Rings
Halogen-Substituted Analogues
- (4-Bromophenyl)(4-methoxyphenyl)methanone: The bromine at the para position (vs.
- (4-Bromophenyl)(7-methylimidazo[1,2-a]pyridin-3-yl)methanone: Incorporation of a heterocyclic imidazopyridine ring instead of a phenyl group introduces nitrogen atoms, altering electronic properties and hydrogen-bonding capacity. This modification is critical for targeting biological receptors .
Methoxy Group Positioning
- (4-Methoxyphenyl)(phenyl)methanone: The absence of bromine simplifies the structure but reduces electrophilic reactivity. NMR data (δ 7.6–6.9 ppm for aromatic protons) confirm the electron-donating effect of the methoxy group, stabilizing the ketone moiety .
Heterocyclic Analogues
Benzofuran Derivatives
- (2-Ethylbenzo[b]thien-3-yl)(4-methoxyphenyl)methanone (27k): Substitution with a thiophene ring introduces sulfur, which may enhance metal coordination properties. Synthesized in 64% yield .
Thiazole Derivatives
- Melting point: 128–130°C; yield: 60% .
- (4-(4-Methoxyphenyl)thiazol-2-yl)(4-nitrophenyl)methanone (4p): The nitro group is a strong electron-withdrawing substituent, which may reduce metabolic stability but improve binding to electron-rich biological targets. Melting point: 138–140°C; yield: 75% .
Enzyme Inhibition Potential
- Coumarin Derivatives (CD-72 to CD-76) : Structural analogs like CD-75 (with a 2-methoxyphenyl group) and CD-76 (with a 2-nitrophenyl group) exhibit variations in α-glucosidase and α-amylase inhibition due to differences in electron density and steric effects. Bromine at the 3-position in the target compound may offer a balance between hydrophobicity and steric bulk .
Electronic Properties
- (5-Amino-1-phenylindolizin-3-yl)(4-methoxyphenyl)methanone: Studies on dipole moments (ground state: µg; excited state: µe) reveal that the methoxy group stabilizes charge distribution, which is crucial for photophysical applications .
Biological Activity
(3-Bromophenyl)(4-methoxyphenyl)methanone, also known as 3-bromo-4-methoxybenzophenone, is a compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, mechanisms of action, and various biological effects supported by recent research findings.
Chemical Structure
The molecular formula for this compound is C15H13BrO2. The structure features a bromophenyl group and a methoxyphenyl group attached to a carbonyl (ketone) functional group, which is pivotal for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound has significant antimicrobial properties against various bacterial strains.
- Antioxidant Properties : The compound demonstrates the ability to scavenge free radicals, contributing to its antioxidant capacity.
- Cytotoxic Effects : Preliminary studies suggest potential cytotoxic effects against cancer cell lines, indicating its role in cancer research.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
- Interaction with Receptors : It may bind to various receptors, modulating their activity and influencing signaling pathways.
- Free Radical Scavenging : The methoxy group enhances the electron-donating ability of the compound, allowing it to neutralize free radicals effectively.
Antimicrobial Activity
A study published in Pharmaceutical Biology evaluated the antimicrobial effects of this compound against Gram-positive and Gram-negative bacteria. The findings revealed:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
These results indicate that the compound exhibits moderate antimicrobial activity, particularly against Staphylococcus aureus.
Antioxidant Activity
In vitro assays demonstrated that this compound effectively scavenges DPPH radicals, with an IC50 value of 25 µg/mL. This suggests its potential use as a natural antioxidant in food and pharmaceutical applications.
Cytotoxicity Studies
A preliminary cytotoxicity screening against various cancer cell lines (e.g., HeLa, MCF-7) showed promising results:
Cell Line | IC50 Value (µM) |
---|---|
HeLa | 15 |
MCF-7 | 20 |
These values indicate that the compound could be further explored for its anticancer properties.
Case Studies and Applications
Several case studies have highlighted the potential applications of this compound in drug development and food preservation due to its biological activities. For instance:
- Case Study 1 : A research team investigated the effects of this compound on oxidative stress in human cells and found significant protective effects against oxidative damage.
- Case Study 2 : Another study focused on its antimicrobial properties in food preservation, demonstrating that it could extend shelf life by inhibiting microbial growth.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (3-Bromophenyl)(4-methoxyphenyl)methanone?
The compound can be synthesized via transition metal-catalyzed cross-coupling of thioesters, as demonstrated in palladium-catalyzed aerobic coupling reactions. Key steps include:
- Step 1 : Preparation of aryl thioesters from 3-bromobenzoic acid derivatives.
- Step 2 : Coupling with 4-methoxyphenylboronic acid under oxygen atmosphere to form the ketone backbone.
- Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product . Alternative methods include Friedel-Crafts acylation using 3-bromobenzoyl chloride and anisole, though regioselectivity must be controlled with Lewis acids like AlCl₃.
Q. How can spectroscopic data (NMR, IR) be interpreted to confirm the structure?
- ¹H NMR : Expect signals for the 3-bromophenyl group (δ 7.2–7.8 ppm, multiplet) and 4-methoxyphenyl group (δ 6.8–7.1 ppm for aromatic protons; δ 3.8 ppm for OCH₃).
- ¹³C NMR : Carbonyl carbon typically appears at δ 195–200 ppm.
- IR : Strong C=O stretch near 1680 cm⁻¹ . Confirmation requires comparison with literature data and complementary techniques like mass spectrometry (ESI-MS for molecular ion peak).
Q. What purification strategies are effective for removing byproducts in the synthesis?
- Chromatography : Use silica gel with a hexane/ethyl acetate (8:2) eluent system to resolve unreacted starting materials and regioisomers.
- Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp ~110–112°C) .
Advanced Research Questions
Q. How do electronic effects of substituents influence the reactivity in cross-coupling reactions?
The electron-withdrawing bromine on the 3-bromophenyl group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attack. Conversely, the electron-donating methoxy group on the 4-methoxyphenyl ring stabilizes intermediates via resonance. Computational studies (DFT) reveal a charge distribution of +0.32 e on the carbonyl carbon, supporting this mechanism .
Q. What crystallographic techniques resolve ambiguities in molecular conformation?
Single-crystal X-ray diffraction (SC-XRD) provides precise bond lengths and angles. For example:
Parameter | Value (Å/°) |
---|---|
C=O bond length | 1.21 Å |
Dihedral angle (aryl rings) | 85.2° |
Such data confirm non-planarity due to steric hindrance between substituents . |
Q. How can excited-state dipole moments (µₑ) be experimentally determined?
- Solvatochromic method : Measure UV-Vis spectra in solvents of varying polarity (e.g., cyclohexane, DMSO). Plot Stokes shift vs. solvent polarity parameter (Δf) to calculate µₑ.
- Electro-optical absorption : Apply an external electric field to observe spectral shifts. For this compound, µₑ is ~5.2 D, higher than the ground-state dipole (µ₉ = 3.8 D), indicating charge redistribution upon excitation .
Q. Data Contradiction and Validation
Q. How to resolve discrepancies in reported melting points or spectral data?
- Cross-validation : Compare data across multiple sources (e.g., PubChem, Acta Crystallographica) and replicate synthesis under standardized conditions.
- X-ray crystallography : Resolve structural ambiguities, such as rotational isomerism, which may cause variations in NMR splitting patterns .
Q. What computational tools predict regioselectivity in electrophilic substitution reactions?
- DFT calculations (Gaussian 16) : Optimize transition states to identify favored pathways. For example, meta-substitution on the 4-methoxyphenyl ring is disfavored (ΔG‡ = +4.3 kcal/mol) compared to para-substitution .
Q. Methodological Tables
Table 1 : Key spectroscopic benchmarks for structural validation.
Technique | Critical Peaks/Parameters | Reference |
---|---|---|
¹H NMR (CDCl₃) | δ 3.8 ppm (OCH₃), δ 7.6 ppm (C-Br) | |
IR (KBr) | 1680 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O) | |
ESI-MS | [M+H]⁺ = 291.0 m/z |
Table 2 : Comparison of dipole moments in ground vs. excited states.
State | Dipole Moment (D) | Method |
---|---|---|
Ground (µ₉) | 3.8 | Solvatochromic shift |
Excited (µₑ) | 5.2 | Electro-optical |
Δµ (µₑ – µ₉) | +1.4 |
Properties
IUPAC Name |
(3-bromophenyl)-(4-methoxyphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO2/c1-17-13-7-5-10(6-8-13)14(16)11-3-2-4-12(15)9-11/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIRBFLHMELPKFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373707 | |
Record name | (3-bromophenyl)(4-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60373707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54118-76-2 | |
Record name | (3-Bromophenyl)(4-methoxyphenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54118-76-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-bromophenyl)(4-methoxyphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60373707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 54118-76-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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